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Compound of Interest

Compound Name: PSTAIR

Cat. No.: B151672

For researchers in cell cycle regulation, oncology, and developmental biology, antibodies
targeting the highly conserved PSTAIR motif of cyclin-dependent kinases (CDKs) are
indispensable tools. The PSTAIR sequence (EGVPSTAIREISLLKE) is a hallmark of key CDKs,
including CDK1 (CDCZ2) and CDK2, making antibodies that recognize this epitope valuable for
the broad detection of these crucial cell cycle regulators. This guide provides a comparative
overview of commercially available PSTAIR antibodies, summarizing their performance in
various applications based on manufacturer validation data. Detailed experimental protocols for
key immunoassays are also provided to assist researchers in their experimental design.

Performance Comparison of PSTAIR Antibodies

The selection of an appropriate PSTAIR antibody is critical for the success of an experiment.
The following tables summarize the validated applications and recommended dilutions for
several commercially available monoclonal PSTAIR antibodies. This data is compiled from the
manufacturers' datasheets and should be used as a starting point for experimental
optimization.

Table 1: Comparison of PSTAIR Monoclonal Antibodies
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Ciliates
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pg/mi Mouse, Rat
Human,
Mouse,
WB,
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Abcam ab10345 PSTAIR Mouse ELISA, IP,
1:4000 yces
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1:500- Xenopus,
1:1000 Hamster,
Chicken

Note: The performance of antibodies can vary depending on the experimental conditions,
sample type, and detection method. The recommended dilutions are a starting point and should

be optimized for each specific assay.

Signaling Pathway and Experimental Workflows

To provide a better understanding of the biological context and the experimental applications of
PSTAIR antibodies, the following diagrams illustrate the CDK signaling pathway and a general
workflow for antibody validation.
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Caption: Role of PSTAIR-containing CDKs in cell cycle progression.

The diagram above illustrates the central role of CDKs containing the PSTAIR motif (CDK1 and
CDK2) in regulating the cell cycle.[1][2][3] In G1 phase, growth factors stimulate the expression
of Cyclin D, which binds to and activates CDK4/6.[1] This complex then phosphorylates the
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retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[1] E2F
subsequently promotes the transcription of genes required for S phase, including Cyclin E.[3]
Cyclin E binds to CDK2 (which contains the PSTAIR motif), and this complex is essential for
the initiation of DNA replication.[1][3] As the cell progresses through S and into G2 phase,
Cyclin A and Cyclin B levels rise and these cyclins bind to CDK1 and CDK2 to regulate the
transition into mitosis.[1] PSTAIR antibodies can be used to detect these key CDKs and

monitor their levels and activity throughout the cell cycle.
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Caption: General workflow for antibody validation experiments.

This workflow outlines the key steps in validating an antibody for use in various immunoassays.
The process begins with the selection of a suitable antibody based on available data. Following
sample preparation, the antibody's performance is assessed in one or more standard
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techniques such as Western Blot, Immunoprecipitation, and Immunohistochemistry. The results
are then analyzed to confirm the antibody's specificity and sensitivity, leading to its validation
for a particular application.

Detailed Experimental Protocols

The following are generalized protocols for Western Blot, Immunoprecipitation, and
Immunohistochemistry. These should be adapted and optimized based on the specific
antibody, sample type, and experimental goals.

Western Blot Protocol

This protocol outlines the basic steps for detecting a target protein in a complex mixture using a
specific antibody.

e Sample Preparation:

o Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and
phosphatase inhibitors.

o Determine the protein concentration of the lysate using a standard protein assay (e.g.,
BCA assay).

o SDS-PAGE:

o Mix an appropriate amount of protein lysate (typically 20-30 pg) with Laemmli sample
buffer and heat at 95-100°C for 5 minutes.

o Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel. The
gel percentage should be chosen based on the molecular weight of the target protein (for
CDKs, a 10-12% gel is common).

o Run the gel at a constant voltage until the dye front reaches the bottom.
e Protein Transfer:

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using
a wet or semi-dry transfer system.
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o Confirm successful transfer by staining the membrane with Ponceau S.
e Blocking:

o Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation:

o Incubate the membrane with the primary PSTAIR antibody at the recommended dilution in
blocking buffer overnight at 4°C with gentle agitation.

e Washing:
o Wash the membrane three times for 5-10 minutes each with TBST.
e Secondary Antibody Incubation:

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room
temperature.

e Washing:
o Wash the membrane three times for 5-10 minutes each with TBST.
e Detection:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize
the protein bands using an imaging system. A specific band for PSTAIR-containing
proteins should be detected at approximately 34 kDa.[3]

Immunoprecipitation (IP) Protocol

This protocol describes the enrichment of a target protein from a complex mixture using a
specific antibody.
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Cell Lysis:

o Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease
and phosphatase inhibitors.

o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
Pre-clearing (Optional but Recommended):

o Incubate the cell lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at
4°C to reduce non-specific binding.

o Centrifuge and collect the supernatant.
Immunoprecipitation:

o Add the primary PSTAIR antibody to the pre-cleared lysate and incubate for 2-4 hours or
overnight at 4°C with gentle rotation.

o Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours
at 4°C.

Washing:

o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
Elution:

o Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer
and heating at 95-100°C for 5-10 minutes.

o Pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:
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o Analyze the eluted proteins by Western Blotting using the PSTAIR antibody or an antibody
against an interacting protein.

Immunohistochemistry (IHC) Protocol for Paraffin-
Embedded Tissues

This protocol outlines the steps for detecting a target protein in formalin-fixed, paraffin-
embedded tissue sections.

o Deparaffinization and Rehydration:
o Immerse slides in xylene to remove paraffin.

o Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%,
95%, 70%) and finally in distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval
solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 10-20 minutes.

o Allow the slides to cool to room temperature.
e Blocking:

o Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide
for 10-15 minutes.

o Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat
serum) for 30-60 minutes.

e Primary Antibody Incubation:

o Incubate the tissue sections with the primary PSTAIR antibody at the optimized dilution in
a humidified chamber overnight at 4°C.

e Washing:
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o Wash the slides three times with PBS or TBS.

e Secondary Antibody and Detection:

o Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate,
or directly with an HRP-polymer-based detection system.

o Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which
produces a brown precipitate at the site of the antigen.

» Counterstaining:

o Lightly counterstain the nuclei with hematoxylin.

e Dehydration and Mounting:

o Dehydrate the sections through graded ethanol and clear in xylene.

o Mount a coverslip over the tissue section using a permanent mounting medium.

e Microscopy:

o Examine the stained slides under a light microscope to assess the localization and
expression of the target protein.

By providing a comparative overview of available PSTAIR antibodies and detailed experimental
protocols, this guide aims to equip researchers with the necessary information to select the
most suitable antibody and design robust and reliable experiments for their studies of cell cycle
regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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